molecular formula C16H13NO6S B5845907 Benzoic acid, 4-[[[3-(2-carboxyethenyl)phenyl]amino]sulfonyl]-

Benzoic acid, 4-[[[3-(2-carboxyethenyl)phenyl]amino]sulfonyl]-

Cat. No.: B5845907
M. Wt: 347.3 g/mol
InChI Key: YRHYYJZTGONLCZ-RUDMXATFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzoic acid, 4-[[[3-(2-carboxyethenyl)phenyl]amino]sulfonyl]- is an organic compound with the molecular formula C16H13NO6S It is a derivative of benzoic acid, characterized by the presence of a sulfonyl group and a carboxyethenyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-[[[3-(2-carboxyethenyl)phenyl]amino]sulfonyl]- typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium or other transition metals, to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale sulfonation and coupling processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Optimization of reaction parameters, such as temperature, pressure, and solvent choice, is crucial for achieving high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-[[[3-(2-carboxyethenyl)phenyl]amino]sulfonyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzoic acid, 4-[[[3-(2-carboxyethenyl)phenyl]amino]sulfonyl]- has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of benzoic acid, 4-[[[3-(2-carboxyethenyl)phenyl]amino]sulfonyl]- involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins, potentially inhibiting enzymatic activity. The carboxyethenyl group may also participate in hydrogen bonding and electrostatic interactions, affecting the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzoic acid, 4-[[[3-(2-carboxyethenyl)phenyl]amino]sulfonyl]- is unique due to the combination of its sulfonyl and carboxyethenyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

4-[[3-[(E)-2-carboxyethenyl]phenyl]sulfamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO6S/c18-15(19)9-4-11-2-1-3-13(10-11)17-24(22,23)14-7-5-12(6-8-14)16(20)21/h1-10,17H,(H,18,19)(H,20,21)/b9-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRHYYJZTGONLCZ-RUDMXATFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)C(=O)O)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)C(=O)O)/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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